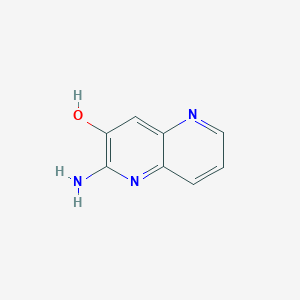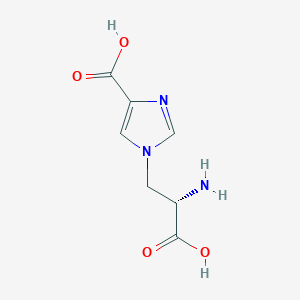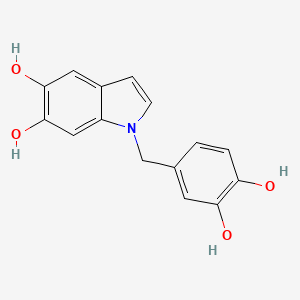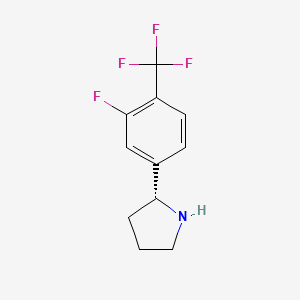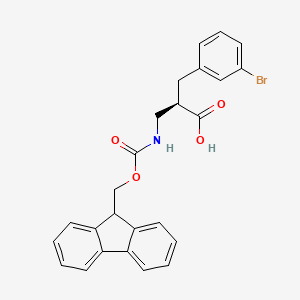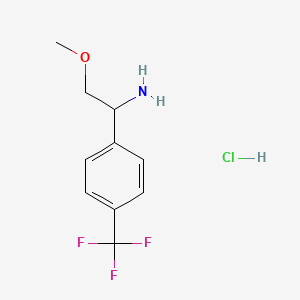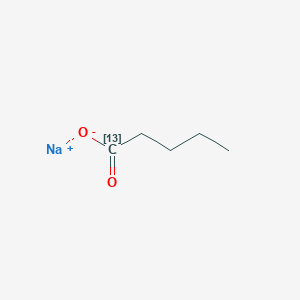![molecular formula C16H18N4O B12944300 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyrrole ring with a hexahydroimidazo[1,5-a]pyrazinone framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyrrole-functionalized monomer. The structure of the monomer can be investigated using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy . The chemical polymerization of the monomer is often realized using ferric chloride (FeCl3) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical polymerization processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The electrochemical oxidative polymerization of the polymer and its copolymer with 3,4-ethylenedioxythiophene can be achieved via potentiodynamic methods using sodium perchlorate (NaClO4) and lithium perchlorate (LiClO4) as supporting electrolytes in acetonitrile (CH3CN) .
化学反応の分析
Types of Reactions
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole ring in the compound is particularly reactive and can participate in electrophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-diones, while reduction reactions can yield various substituted pyrroles .
科学的研究の応用
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
特性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C16H18N4O/c21-16-19-9-6-17-11-15(19)12-20(16)14-5-3-4-13(10-14)18-7-1-2-8-18/h1-5,7-8,10,15,17H,6,9,11-12H2 |
InChIキー |
AICSPKHPBCFAIU-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



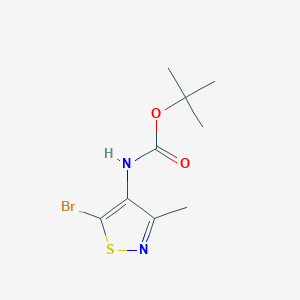
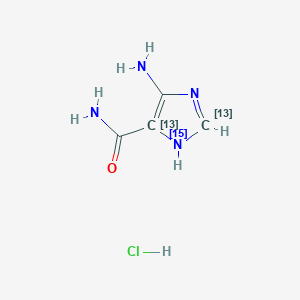
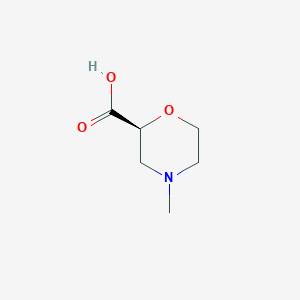
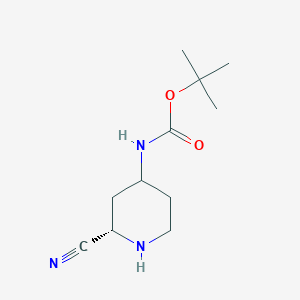
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
